Naphthofluorescein DI-O-(B-D-galactopyranoside)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthofluorescein di-(beta-D-galactopyranoside) is a fluorogenic substrate used primarily in biochemical assays to study enzyme activity, particularly for beta-galactosidase. This compound is non-fluorescent until it is hydrolyzed by beta-galactosidase, resulting in a fluorescent product that can be easily detected and quantified.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Naphthofluorescein di-(beta-D-galactopyranoside) typically involves the chemical modification of fluorescein derivatives. Reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve high yields and purity, as well as implementing purification techniques such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Naphthofluorescein di-(beta-D-galactopyranoside) primarily undergoes hydrolysis reactions. This reaction is catalyzed by beta-galactosidase, resulting in the cleavage of the glycosidic bond and the release of fluorescein.
Common Reagents and Conditions: The hydrolysis reaction typically requires the presence of beta-galactosidase enzyme and an appropriate buffer solution to maintain the pH and ionic strength necessary for enzyme activity.
Major Products Formed: The major product of the hydrolysis reaction is fluorescein, which is highly fluorescent and can be detected using fluorescence spectroscopy or fluorometric assays.
Scientific Research Applications
Chemistry: In chemistry, Naphthofluorescein di-(beta-D-galactopyranoside) is used as a substrate in enzyme assays to study the kinetics and mechanisms of beta-galactosidase.
Biology: In biological research, this compound is used to investigate the activity of beta-galactosidase in various organisms, including bacteria, yeast, and mammalian cells. It is also used in gene expression studies, where the presence of beta-galactosidase can indicate the activity of certain promoters or regulatory elements.
Medicine: In medical research, Naphthofluorescein di-(beta-D-galactopyranoside) is used in diagnostic assays to detect the presence of beta-galactosidase in clinical samples, which can be indicative of certain diseases or conditions.
Industry: In the industrial sector, this compound is used in the development of biosensors and diagnostic kits that rely on the detection of beta-galactosidase activity.
Mechanism of Action
The mechanism of action of Naphthofluorescein di-(beta-D-galactopyranoside) involves the enzymatic cleavage of the glycosidic bond by beta-galactosidase. The enzyme recognizes the substrate and catalyzes the hydrolysis reaction, resulting in the release of fluorescein. The fluorescein product is highly fluorescent and can be detected using fluorescence-based techniques.
Molecular Targets and Pathways: The primary molecular target of this compound is beta-galactosidase, an enzyme that cleaves beta-galactosides into monosaccharides. The pathway involved in this reaction is the hydrolysis of glycosidic bonds, which is a common biochemical process in many organisms.
Comparison with Similar Compounds
Fluorescein di-(beta-D-galactopyranoside)
X-gal (5-bromo-4-chloro-3-indolyl-beta-D-galactopyranoside)
MUG (4-methylumbelliferyl-beta-D-galactopyranoside)
Uniqueness: Naphthofluorescein di-(beta-D-galactopyranoside) is unique in its high sensitivity and specificity for beta-galactosidase, as well as its non-fluorescent nature until hydrolyzed. This makes it particularly useful in assays where background fluorescence needs to be minimized.
Properties
Molecular Formula |
C40H36O15 |
---|---|
Molecular Weight |
756.7 g/mol |
IUPAC Name |
7'-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-19'-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[2-benzofuran-3,13'-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17(22),18,20-decaene]-1-one |
InChI |
InChI=1S/C40H36O15/c41-15-27-29(43)31(45)33(47)38(52-27)50-19-7-9-21-17(13-19)5-11-25-35(21)54-36-22-10-8-20(51-39-34(48)32(46)30(44)28(16-42)53-39)14-18(22)6-12-26(36)40(25)24-4-2-1-3-23(24)37(49)55-40/h1-14,27-34,38-39,41-48H,15-16H2/t27-,28-,29+,30+,31+,32+,33-,34-,38-,39?,40?/m1/s1 |
InChI Key |
VGPNCTSZSMPXDJ-QRJUJQNOSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C5=C(C=C4)C=C(C=C5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O)OC7=C3C=CC8=C7C=CC(=C8)OC9[C@@H]([C@H]([C@H]([C@H](O9)CO)O)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C5=C(C=C4)C=C(C=C5)OC6C(C(C(C(O6)CO)O)O)O)OC7=C3C=CC8=C7C=CC(=C8)OC9C(C(C(C(O9)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.